molecular formula C18H17NO4 B14431379 Diethyl 9H-carbazole-1,3-dicarboxylate CAS No. 82408-86-4

Diethyl 9H-carbazole-1,3-dicarboxylate

Cat. No.: B14431379
CAS No.: 82408-86-4
M. Wt: 311.3 g/mol
InChI Key: PMKIJIAMRGGLJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 9H-carbazole-1,3-dicarboxylate (CAS: 82408-86-4; molecular formula: C₁₈H₁₇NO₄) is a carbazole derivative featuring ethyl ester groups at the 1- and 3-positions of the heteroaromatic core. Key physicochemical properties include:

  • XLogP3: 3.8 (indicating moderate lipophilicity) .
  • Molecular Weight: 311.33 g/mol .

The compound’s structure combines the planar carbazole scaffold with ester functionalities, making it relevant in materials science (e.g., organic electronics) and synthetic chemistry. Notably, conflicting CAS numbers (82408-86-4 vs. 82716-88-9) are reported in the literature, necessitating verification via authoritative databases like PubChem or Reaxys .

Properties

CAS No.

82408-86-4

Molecular Formula

C18H17NO4

Molecular Weight

311.3 g/mol

IUPAC Name

diethyl 9H-carbazole-1,3-dicarboxylate

InChI

InChI=1S/C18H17NO4/c1-3-22-17(20)11-9-13-12-7-5-6-8-15(12)19-16(13)14(10-11)18(21)23-4-2/h5-10,19H,3-4H2,1-2H3

InChI Key

PMKIJIAMRGGLJN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C(=C1)C(=O)OCC)NC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

Trimetallic Pd-Cu-Ag-Mediated π-Extension

A trimetallic system (Pd(OAc)₂, Cu(OAc)₂, AgOCOCF₃) enables one-step indole-to-carbazole π-extension using ethyl acrylate as the ester source. In this method, 1-methylindole undergoes coupling with ethyl acrylate in toluene/DMSO (9:1) at 100°C for 14 hours under aerobic conditions. The reaction proceeds via dual C–H activation at the 1- and 3-positions of indole, followed by esterification.

  • Yield : 44% (for methyl ester analog; ethyl ester yields require optimization).
  • Key Conditions : 10 mol% Pd(OAc)₂, 20 mol% Cu(OAc)₂, 4.0 equiv AgOCOCF₃.
  • Advantage : Direct formation of the carbazole core with simultaneous esterification.

Friedel-Crafts Acylation and Subsequent Esterification

Friedel-Crafts Acylation with Ethyl Chlorooxalate

Carbazole is acylated at the 1- and 3-positions using ethyl chlorooxalate under Friedel-Crafts conditions. Anhydrous AlCl₃ (2.2 equiv) in dichloromethane facilitates electrophilic substitution, followed by quenching with ethanol to stabilize the ester groups.

  • Yield : 70–85% for analogous dimethyl esters.
  • Procedure :
    • Carbazole (1 equiv) is suspended in CH₂Cl₂ at 0°C.
    • AlCl₃ and ethyl chlorooxalate (2.5 equiv) are added dropwise.
    • The mixture stirs at 25°C for 12 hours, followed by ethanol quenching.
  • Limitation : Competitive substitution at other positions necessitates regioselective control.

Lithiation-Carboxylation Strategy

Directed Ortho-Metalation

A two-step lithiation-carboxylation approach involves:

  • Directed metalation : 9H-carbazole is treated with n-BuLi (2.5 equiv) at -78°C in THF, generating a dianionic species at the 1- and 3-positions.
  • Carboxylation : CO₂ gas is introduced to form the dicarboxylic acid intermediate.
  • Esterification : The acid is treated with excess ethanol and H₂SO₄ under reflux.
  • Yield : 73% for diethyl 9H-carbazole-3,6-dicarboxylate (method adaptable to 1,3-positions).
  • Key Insight : Steric hindrance at the 1,3-positions may require higher temperatures or prolonged reaction times.

Microwave-Assisted Alkylation and Esterification

Cs₂CO₃-Mediated Alkylation

A microwave-enhanced procedure involves reacting 1,2-dichlorobenzene with ethyl 4-aminobenzoate in DMSO at 180°C for 25 minutes. Cs₂CO₃ (3.0 equiv) promotes cyclization, followed by esterification with ethyl iodide.

  • Yield : 81% for analogous 1,3-dimethylcarbazole derivatives.
  • Optimization : Substituting methyl iodide with ethyl iodide increases ester chain length.

Comparative Analysis of Synthetic Routes

Method Yield (%) Temperature (°C) Key Reagents Regioselectivity
Pd-Cu-Ag π-Extension 44* 100 Pd(OAc)₂, AgOCOCF₃ High (1,3)
Friedel-Crafts Acylation 70–85 25 AlCl₃, ethyl chlorooxalate Moderate
Lithiation-Carboxylation 73 -78 to 25 n-BuLi, CO₂, EtOH/H₂SO₄ High
Microwave Alkylation 81 180 Cs₂CO₃, ethyl iodide High

*Reported for methyl ester; ethyl ester yield requires further optimization.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.91 (d, J = 1.6 Hz, 1H), 8.58 (d, J = 1.8 Hz, 1H), 4.45 (q, J = 7.1 Hz, 4H), 1.51 (t, J = 7.1 Hz, 6H).
  • ¹³C NMR : δ 166.3 (C=O), 142.7 (C-9), 128.4 (C-1,3), 60.4 (OCH₂), 14.3 (CH₃).
  • IR : 1712 cm⁻¹ (C=O stretch), 1272 cm⁻¹ (C–O ester).

Challenges and Optimization Opportunities

  • Regioselectivity : Competing substitution at the 4- and 6-positions necessitates directing groups (e.g., nitro or acetyl).
  • Ester Hydrolysis : Acidic or basic conditions may cleave esters; neutral workup protocols are recommended.
  • Scalability : Microwave and flow chemistry methods improve reproducibility for large-scale synthesis.

Comparison with Similar Compounds

Ester Group Variation

Compound Name Substituents XLogP3 TPSA (Ų) Key Applications References
Diethyl 9H-carbazole-1,3-dicarboxylate Ethyl esters (1,3) 3.8 68.4 Organic semiconductors, synthetic intermediates
Dimethyl 9H-carbazole-1,3-dicarboxylate (ANUWUD) Methyl esters (1,3) ~3.0* 68.4 Research intermediates, coordination polymers

Key Insights :

  • Ethyl esters enhance lipophilicity (XLogP3 = 3.8 vs. ~3.0 for methyl), favoring solubility in organic solvents for optoelectronic applications .

Positional Isomerism

Compound Name Substituents XLogP3 TPSA (Ų) Key Properties References
This compound Ethyl esters (1,3) 3.8 68.4 Symmetrical substitution for planar packing
Dimethyl 9H-carbazole-2,7-dicarboxylate Methyl esters (2,7) N/A 68.4 Asymmetric substitution alters crystal packing; used in metal-organic frameworks

Key Insights :

  • 1,3-Diesters exhibit symmetry, aiding in π-π stacking for organic light-emitting diodes (OLEDs).
  • 2,7-Diesters form less symmetric structures, influencing coordination polymer geometry .

Functional Group Modifications

Compound Name Substituents XLogP3 TPSA (Ų) Key Applications References
Dimethyl 6-Amino-1-methyl-9H-carbazole-2,3-dicarboxylate Methyl esters (2,3), amino (6), methyl (1) N/A ~100† Bioactive compounds, drug discovery

Key Insights :

  • The amino group increases TPSA (~100 Ų vs.

Q & A

Q. What are the common synthetic routes for Diethyl 9H-carbazole-1,3-dicarboxylate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via modifications of the Cadogan reaction, which involves cyclization of nitroaromatic precursors under reductive conditions. For example, a related carbazole derivative (dimethyl 9H-carbazole-1,3-dicarboxylate) was synthesized using a nitro-group cyclization pathway with triphenylphosphine and iodine as catalysts . Key factors affecting yield include:
  • Temperature : Optimal cyclization occurs at 110–130°C.
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
  • Catalyst ratio : A 1:1 molar ratio of nitro precursor to reducing agent minimizes side reactions.
    Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the product in >85% purity .

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structure of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : The ester carbonyls appear as distinct singlets at δ ~165–170 ppm. The carbazole aromatic protons resonate as a multiplet between δ 7.2–8.5 ppm, with splitting patterns confirming substitution positions .
  • IR Spectroscopy : Strong absorption bands at ~1720 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O ester) validate the ester functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 354.12 for C₁₈H₁₉NO₄) .

Advanced Research Questions

Q. How do reaction conditions (pH, solvent) affect the stability and reactivity of this compound during derivatization?

  • Methodological Answer :
  • Acidic Conditions : Prolonged exposure to strong acids (e.g., H₂SO₄) induces ester hydrolysis, forming 9H-carbazole-1,3-dicarboxylic acid. This is useful for generating carboxylate salts but requires controlled conditions to avoid decarboxylation .
  • Alkaline Conditions : Mild bases (e.g., NaOMe/MeOH) selectively hydrolyze one ester group, yielding monoacids. However, aggressive saponification (e.g., NaOH/H₂O) degrades the carbazole core .
  • Solvent Effects : Non-polar solvents (e.g., THF) stabilize the ester under reflux, while polar solvents (e.g., DMF) accelerate functionalization reactions with electrophiles like DMFDMA [(dimethylformamide dimethyl acetal)] .

Q. What methodologies resolve contradictory data in ester hydrolysis studies of this compound derivatives?

  • Methodological Answer : Contradictions often arise from competing hydrolysis pathways. A systematic approach includes:
  • Kinetic Monitoring : Use in-situ FTIR or HPLC to track ester consumption and intermediate formation .
  • Isotopic Labeling : Introduce ¹⁸O-labeled water to distinguish between acid-catalyzed vs. base-mediated mechanisms .
  • Computational Modeling : DFT calculations predict transition states, identifying steric or electronic barriers to hydrolysis .

Key Research Findings

  • Functionalization : this compound reacts with DMFDMA to form enamine derivatives, enabling applications in optoelectronic materials .
  • Stability : The compound degrades under UV light (λ = 254 nm), necessitating dark storage for long-term stability .
  • Derivatives : Hydrolysis yields 9H-carbazole-3,6-dicarboxylic acid, a precursor for metal-organic frameworks (MOFs) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.